molecular formula C6H5BrN2O2 B3030329 2-(Bromomethyl)-5-nitropyridine CAS No. 887588-20-7

2-(Bromomethyl)-5-nitropyridine

Cat. No.: B3030329
CAS No.: 887588-20-7
M. Wt: 217.02 g/mol
InChI Key: IODCATCUKODATB-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-nitropyridine is a chemical compound that is used in a variety of applications, ranging from scientific research to industrial applications. It is a colorless, crystalline solid that is soluble in water and a variety of organic solvents. Its molecular formula is C6H5BrNO2 and its molecular weight is 216.02 g/mol. This compound is an important intermediate in the synthesis of various organic compounds and is used as a reagent in organic synthesis.

Scientific Research Applications

Synthesis and Large-Scale Production

  • 5-Bromo-2-nitropyridine, a related compound to 2-(Bromomethyl)-5-nitropyridine, is synthesized from corresponding amines via hydrogen peroxide oxidation, highlighting its potential in large-scale industrial production. This process faced challenges like low conversion and high impurity content, but safety and reproducibility were eventually achieved (Agosti et al., 2017).

Chemical Reactions and Derivatives

  • 2-Bromomethyl-5-nitropyridine exhibits interesting reactions when treated with aromatic amines, leading to the production of 2H-pyrazolo[4,3-b]pyridines and 2H-pyrazolo[3,4-c]pyridines, indicating its utility in synthesizing diverse pyridine derivatives (Hurst & Wibberley, 1968).

Spectroscopic Analysis

  • Fourier transform Raman and infrared spectra of 5-bromo-2-nitropyridine have been studied to understand its vibrational characteristics, showcasing its significance in spectroscopic analysis and material characterization (Sundaraganesan et al., 2005).

Ligand Synthesis

  • Asymmetric 5',6-disubstituted-2,2'-bipyridines, including 6-bromo-5'-bromomethyl-2,2'-bipyridine, have been utilized in the synthesis of flexible polydentate ligands. This highlights its role in the preparation of complex ligands for various applications (Charbonnière et al., 2002).

Quantum Mechanical Studies

  • The electronic and vibrational characteristics of 2-Amino-3-bromo-5-nitropyridine have been explored using density functional theory, indicating the compound's potential in quantum mechanical and spectroscopic studies (Abraham et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts at the molecular level. For drugs, this could involve interaction with biological macromolecules .

Safety and Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards on exposure .

Future Directions

Future directions could involve potential applications or fields of study where the compound could be of use .

Properties

IUPAC Name

2-(bromomethyl)-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-3-5-1-2-6(4-8-5)9(10)11/h1-2,4H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODCATCUKODATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652182
Record name 2-(Bromomethyl)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887588-20-7
Record name 2-(Bromomethyl)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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